molecular formula C60H108O8 B8022850 Sorbitan trioleate-CP

Sorbitan trioleate-CP

Cat. No.: B8022850
M. Wt: 957.5 g/mol
InChI Key: ZBNRGEMZNWHCGA-PDKVEDEMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan trioleate-CP is synthesized through the esterification of sorbitol with oleic acid. The process involves mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at room temperature and then heated to a specific temperature. The reaction is maintained until the acid value is reduced to 8-9 mgKOH/g, after which the product is cooled and discharged .

Industrial Production Methods: In industrial settings, the preparation of this compound involves adding a neutral catalyst, oleic acid, and sorbitol in a reactor. The temperature is increased to a constant value, and the reaction is maintained until the acid value is qualified. The product is then cooled and discharged, resulting in a clear, light-colored liquid with good flowability and stable quality .

Chemical Reactions Analysis

Types of Reactions: Sorbitan trioleate-CP undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. It is known for its stability and resistance to hydrolysis under normal conditions .

Common Reagents and Conditions:

    Esterification: Sorbitol and oleic acid are the primary reagents, with catalysts such as sulfuric acid or p-toluenesulfonic acid used to facilitate the reaction.

    Hydrolysis: This reaction can occur in the presence of water and an acid or base catalyst, leading to the breakdown of the ester bonds.

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Major Products Formed:

    Esterification: The primary product is this compound.

    Hydrolysis: The products include sorbitol and oleic acid.

    Oxidation: The products depend on the specific oxidizing agents used and the reaction conditions.

Mechanism of Action

The mechanism of action of sorbitan trioleate-CP involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in various formulations. The molecular targets and pathways involved include the interaction with lipid bilayers and the stabilization of protein structures .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-bis[[(Z)-octadec-9-enoyl]oxy]oxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRGEMZNWHCGA-PDKVEDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H108O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891917
Record name 1,4-Anhydro-2,3,6-tri-O-(9Z)-octadec-9-enoyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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